molecular formula C11H26O3Si B1219003 Pentyltriethoxysilane CAS No. 2761-24-2

Pentyltriethoxysilane

Cat. No.: B1219003
CAS No.: 2761-24-2
M. Wt: 234.41 g/mol
InChI Key: FHVAUDREWWXPRW-UHFFFAOYSA-N
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Description

Pentyltriethoxysilane (CAS 2761-24-2), with the molecular formula C11H26O3Si and a molecular weight of 234.41 g/mol, is an organosilane compound classified as a siloxane . It is characterized as a colorless to almost colorless clear liquid with a density of approximately 0.884 g/cm³ and a boiling point of 205 °C . This compound, also known as Amyltriethoxysilane or Triethoxy(pentyl)silane, is typically stored under inert gas conditions and requires careful handling as it causes serious eye irritation . As a silane, its primary research value lies in its potential to function as a coupling agent or a surface modifier. The pentyl group provides organic compatibility, while the hydrolyzable ethoxy groups can react with inorganic surfaces, making it a candidate for modifying material interfaces in composites, surface coatings, and the synthesis of more complex silicone-based intermediates . Researchers can leverage its structure to enhance the bonding between organic polymers and inorganic materials like glass or minerals, or use it as a building block in organosilicon chemistry. For detailed specifications, handling protocols, and potential synthetic applications, please consult the relevant material safety data sheet and scientific literature. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy(pentyl)silane
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InChI

InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FHVAUDREWWXPRW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1042491
Record name Triethoxypentylsilane
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Molecular Weight

234.41 g/mol
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CAS No.

2761-24-2
Record name Pentyltriethoxysilane
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Record name n-Pentyltriethoxysilane
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Record name Silane, triethoxypentyl-
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Record name Triethoxypentylsilane
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Record name Triethoxypentylsilane
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Record name PENTYLTRIETHOXYSILANE
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Synthesis and Reaction Mechanisms of Pentyltriethoxysilane

Advanced Synthetic Routes for Pentyltriethoxysilane

The synthesis of this compound can be achieved through several advanced chemical pathways. These routes offer varying degrees of efficiency, selectivity, and scalability, tailored to specific industrial and research needs.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions are a cornerstone of organic chemistry and provide a viable method for synthesizing this compound. solubilityofthings.com This approach typically involves the reaction of a pentyl-containing nucleophile with an electrophilic silicon compound.

One common method is the Grignard reaction , where a pentylmagnesium halide (a Grignard reagent) acts as the nucleophile. testbook.comwikipedia.org This reagent is prepared by reacting a pentyl halide (e.g., pentyl bromide) with magnesium metal in an anhydrous ether solvent. umkc.edumasterorganicchemistry.com The resulting pentyl Grignard reagent then attacks a silicon electrophile, such as tetraethoxysilane (TEOS), to form this compound. The reaction is critically dependent on anhydrous conditions, as any moisture will quench the Grignard reagent. wikipedia.org

Another approach involves the use of other organometallic reagents, like organolithium compounds, which can also serve as potent nucleophiles. masterorganicchemistry.com The versatility of nucleophilic substitution allows for the introduction of various functional groups, making it a valuable tool in the synthesis of complex molecules. solubilityofthings.com

Catalytic Approaches in this compound Production

Catalytic methods offer an efficient and atom-economical route to this compound. Hydrosilylation is a prominent catalytic reaction for this purpose. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically in the presence of a transition metal catalyst. sigmaaldrich.com

For the synthesis of this compound, the hydrosilylation of 1-pentene (B89616) with triethoxysilane (B36694) is a direct and effective method. A variety of catalysts can be employed, with platinum-based catalysts like Karstedt's catalyst and Speier's catalyst being classical choices for achieving high yields of the desired product. sigmaaldrich.com Ruthenium-based catalysts have also been developed and can offer different selectivity profiles. sigmaaldrich.com The choice of catalyst is crucial as it can influence the regioselectivity of the addition, determining whether the silicon atom attaches to the terminal or internal carbon of the alkene.

The development of synergistic catalysis, where two catalysts work in concert to activate both the nucleophile and the electrophile, represents a powerful strategy for creating new and efficient chemical transformations. nih.gov

Specific Conditions and Precursors for this compound Synthesis

The synthesis of this compound requires careful control of reaction conditions and selection of appropriate precursors.

Common Precursors:

Pentyl Halides: Pentyl bromide or pentyl chloride are common starting materials for forming Grignard reagents. umkc.edu

1-Pentene: This alkene is the key precursor for the hydrosilylation route. googleapis.com

Triethoxysilane (H-Si(OEt)₃): This is the silicon source for the hydrosilylation of 1-pentene. ucsb.edu

Tetraethoxysilane (TEOS): This serves as the electrophilic silicon source in Grignard reactions. google.com

Reaction Conditions:

Anhydrous Environment: For Grignard reactions, the exclusion of water is paramount to prevent the deactivation of the highly reactive Grignard reagent. testbook.comwikipedia.org

Inert Atmosphere: Reactions are often carried out under an inert atmosphere, such as argon or nitrogen, to prevent side reactions with atmospheric components. mdpi.com

Temperature Control: The temperature of the reaction is a critical parameter that can influence reaction rates and the formation of byproducts.

Catalyst Selection: In catalytic routes, the choice of catalyst and its concentration are key to achieving high yields and selectivity. mdpi.com

The following table summarizes the precursors and typical reaction types for synthesizing this compound.

Precursor 1Precursor 2Reaction Type
Pentylmagnesium BromideTetraethoxysilane (TEOS)Grignard Reaction
1-PenteneTriethoxysilaneHydrosilylation

Synthesis of Modified this compound Derivatives

The versatility of silane (B1218182) chemistry allows for the synthesis of this compound derivatives with tailored functionalities. These modifications can enhance their performance in specific applications, such as improving compatibility with polymer matrices or introducing reactive sites for further chemical transformations. google.com

One common modification is the introduction of amino groups. Amino-functionalized silanes are widely used as adhesion promoters and coupling agents. google.com The synthesis of such derivatives can be achieved through multi-step processes. For instance, a precursor containing a protected amino group can be used in the initial synthesis, followed by a deprotection step. Alternatively, a pre-existing this compound molecule can be functionalized in a subsequent reaction. The co-condensation of tetraethoxysilane and (3-aminopropyl)triethoxysilane is a known method for producing amino-functionalized silica (B1680970) particles, and similar principles can be applied to create modified this compound structures. nih.gov

Other functional groups, such as epoxy or carboxyl groups, can also be incorporated to create derivatives with specific chemical reactivity. googleapis.comgoogle.com For example, a study details the synthesis of 9-anthracene carboxy-pentyl triethoxysilane, which involves reacting 9-anthracene carboxylic acid with a suitable this compound precursor. google.com The synthesis of these modified silanes often requires careful control of reaction conditions to ensure the desired functional group is introduced without causing unwanted side reactions. nih.gov

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The utility of this compound as a surface modifier and coupling agent stems from its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of a durable polysiloxane network that can bond to various substrates. sinosil.com

Hydrolysis: The ethoxy groups on the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695). nih.govgelest.com

Condensation: The newly formed silanol groups can then react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or ethanol as a byproduct. nih.gov

Bonding to Substrate: The silanol groups can also react with hydroxyl groups on the surface of a substrate, forming a covalent bond and anchoring the silane to the surface. gelest.com

Role of Water and pH in this compound Hydrolysis

The hydrolysis of this compound is a critical first step, and its rate is significantly influenced by the availability of water and the pH of the solution.

Role of Water: Water is a necessary reactant for the hydrolysis of the ethoxy groups. The water-to-silane ratio is a key parameter that can affect the rate of hydrolysis and the structure of the resulting oligomers. nih.gov Water can be introduced directly into the reaction mixture or can be present as adsorbed moisture on the substrate surface or from the atmosphere. gelest.com In environments with limited water, the hydrolysis may be incomplete, leading to a different final product structure compared to reactions with an excess of water. gelest.com

Role of pH: The pH of the solution has a profound effect on the rate of hydrolysis. researchgate.net

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is generally faster. The reaction is initiated by the protonation of the oxygen atom in the ethoxy group, which makes the silicon atom more susceptible to nucleophilic attack by water. gelest.comum.edu.mt The rate of hydrolysis in acidic media is significantly greater than in basic media. gelest.com

Basic Conditions (high pH): In alkaline environments, the hydrolysis is catalyzed by hydroxide (B78521) ions, which act as nucleophiles and attack the silicon atom. nih.govum.edu.mt While hydrolysis still occurs, the condensation reaction is often significantly promoted at high pH. researchgate.net

Neutral Conditions (pH ≈ 7): At or near a neutral pH, both hydrolysis and condensation reactions are generally slow. researchgate.net

The interplay between water concentration and pH allows for the control of the hydrolysis and subsequent condensation of this compound, enabling the tailoring of the resulting siloxane network for specific applications. researchgate.net

The following table illustrates the general effect of pH on the relative rates of hydrolysis and condensation of alkoxysilanes.

pH ConditionHydrolysis RateCondensation Rate
Acidic (e.g., pH 2-4)FastSlower
Neutral (e.g., pH 7)SlowSlow
Basic (e.g., pH 10-12)Slower than acidicFast

Formation of Silanols and Subsequent Condensation to Polysiloxanes

The reaction of this compound, an organofunctional alkoxysilane, begins with the hydrolysis of its ethoxy groups in the presence of water. gelest.comresearchgate.net This reaction can be catalyzed by either acids or bases. unm.edu In this initial step, the three labile ethoxy groups (–OC2H5) are replaced by hydroxyl groups (–OH), leading to the formation of pentylsilanetriol, a type of silanol, and ethanol as a byproduct. gelest.comresearchgate.netscispace.com

Hydrolysis: The ethoxy groups are hydrolyzed to form silanol groups (Si-OH). gelest.comchemeurope.com

Condensation: The newly formed silanols are generally unstable and readily undergo condensation. chemeurope.com This involves the reaction between two silanol groups to form a siloxane bond (Si-O-Si) and a water molecule, or the reaction of a silanol group with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. unm.edu

Polymerization: This condensation continues, leading to the formation of oligomers and eventually a cross-linked, three-dimensional polysiloxane network. gelest.comhydrophobe.org This network is a silicone resin with strong water-repellent properties. hydrophobe.org

The process is initiated by a nucleophilic attack on the silicon atom. hydrophobe.org Under acidic conditions, a hydronium ion protonates an alkoxy group, making it a better leaving group. unm.eduum.edu.mt In basic conditions, a hydroxide anion directly attacks the silicon atom. unm.edu The resulting silanols can then hydrogen bond with hydroxyl groups on a substrate before forming covalent bonds during curing or drying. gelest.com

The stability of the intermediate silanols can be low, as they are prone to self-condensation. scispace.comchemeurope.com However, in aqueous emulsions, silanol groups can be more stable due to extensive hydrogen bonding. scispace.com The final structure of the polysiloxane can range from linear polymers to more complex branched networks, depending on the reaction conditions. instras.comgelest.com

Influence of Alkyl Chain Length on Hydrolysis Kinetics

The length of the alkyl chain attached to the silicon atom significantly influences the kinetics of the hydrolysis reaction. The reaction rate is determined by a balance between steric hindrance and the inductive effects of the organic groups. mdpi.com

Generally, increasing the alkyl chain length decreases the rate of hydrolysis. This is primarily due to steric hindrance, where a larger alkyl group impedes the approach of the attacking species (water or hydroxide ion) to the silicon center. hydrophobe.orghydrophobe.org For example, the hydrolysis rate of n-propyltriethoxysilane is slower than that of methyltriethoxysilane. hydrophobe.orghydrophobe.org Consequently, silanes with longer alkyl chains, like this compound, are expected to hydrolyze more slowly than those with shorter chains such as methyl- or ethyltriethoxysilane. hydrophobe.orghydrophobe.org

However, the inductive effect of the alkyl group also plays a role. Alkyl groups are electron-donating, which increases the electron density on the silicon atom. nii.ac.jp This enhanced electron density can stabilize the transition state during acid-catalyzed hydrolysis, potentially increasing the reaction rate. mdpi.comresearchgate.net Some studies have noted that hydrolysis rates can increase with a longer alkyl chain due to this enhanced inductive effect. mdpi.comresearchgate.net

Despite the electron-donating effect, the steric effect is often the dominant factor. nii.ac.jp Hydrolysis is slowed down with increasing length of the alkyl groups, which means that condensation can begin before hydrolysis is complete. hydrophobe.org This leads to the formation of silicone compounds that still possess reactive groups. hydrophobe.org

Table 1: Relative Impact of Alkyl Chain Length on Hydrolysis

Property Effect of Increasing Alkyl Chain Length Primary Reason
Hydrolysis Rate Generally Decreases Steric Hindrance hydrophobe.orghydrophobe.org
Electron Density on Si Increases Inductive Effect nii.ac.jp

| Onset of Condensation | May occur before complete hydrolysis | Slower Hydrolysis Rate hydrophobe.org |

Interfacial Reaction Kinetics and Transport Phenomena

Capillary Transport of Silanes in Porous Media

This compound and other alkylsilanes are often used to impregnate porous materials like concrete to make them water-repellent. hydrophobe.org The transport of these silanes from the surface into the porous structure is primarily driven by capillary action. hydrophobe.orgrub.de The effectiveness of this transport depends on several factors, including the properties of the silane, the characteristics of the porous medium, and the interactions between them. hydrophobe.org

The driving force for capillary transport is related to the surface tension of the liquid. hydrophobe.orghydrophobe.org The process can be modeled using equations analogous to those for capillary flow in cylindrical tubes, such as the Lucas-Washburn equation, adapted for porous structures. rub.de The key parameters influencing this transport are the capillary pressure, which is related to the pore size and surface tension, and the viscosity of the silane. rub.decomsol.com

During transport, the silane undergoes chemical reactions, namely hydrolysis and condensation. hydrophobe.org These reactions alter the chemical composition and physical properties of the liquid being transported. For instance, the hydrolysis of this compound produces ethanol and silanols, which changes the viscosity and surface tension of the fluid mixture. hydrophobe.orghydrophobe.org This means that the capillary transport is a reactive process, where the transport properties evolve over time as the reactions proceed. hydrophobe.org

The transport of the silane and its reaction products is therefore determined by the kinetics of both hydrolysis and condensation. hydrophobe.org For silanes with longer alkyl chains, like this compound, the slower hydrolysis rate means that unreacted or partially hydrolyzed species may penetrate deeper into the porous medium before forming a cross-linked, water-repellent polymer network. hydrophobe.org

Sorption and Interfacial Tension Effects during Silane Transport

As this compound moves through a porous medium, interactions with the solid pore surfaces, known as sorption, play a critical role. hydrophobe.org The process involves the adsorption of silane molecules and their subsequent reaction products (silanols and polysiloxanes) onto the pore walls. hydrophobe.orgresearchgate.net

Research has shown that the surface tension of the water-silane mixture varies as the hydrolysis reaction progresses. hydrophobe.org The length of the alkyl chain influences this effect; an increased surface tension is generally observed for an increased chain length. hydrophobe.org

Sorption experiments reveal that the type of silane has a significant impact on the amount of silicon compound that is adsorbed and its bonding strength to the surface. hydrophobe.org Silanes with shorter alkyl chains hydrolyze quickly, which can lead to the formation of polysiloxanes that are not initially bonded to the solid phase and can be transported deeper into the pores. hydrophobe.org Conversely, the slower hydrolysis of silanes with longer alkyl chains, like this compound, results in molecules with fewer silanol groups at any given time, which may affect how they bond to the surface. hydrophobe.org The time-dependent development of the bonding strength of the resulting polysiloxane on the surface is a function of the alkyl group's length. hydrophobe.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Pentylsilanetriol
Ethanol
Silanol
Polysiloxane
n-Propyltriethoxysilane
Methyltriethoxysilane

Surface Science and Interfacial Engineering with Pentyltriethoxysilane

Surface Modification Strategies using Pentyltriethoxysilane

The modification of surfaces with this compound is a key strategy for altering their chemical and physical properties. This process is particularly effective on materials that possess hydroxyl groups on their surface.

Covalent Grafting to Hydroxyl-Containing Surfaces

This compound can be covalently grafted onto surfaces that contain hydroxyl (-OH) groups. researchgate.net This process involves a chemical reaction between the ethoxy groups of the silane (B1218182) and the surface hydroxyls. The reaction typically proceeds through hydrolysis of the ethoxy groups to form silanols (Si-OH), which then condense with the surface hydroxyls to form stable siloxane (Si-O-Surface) bonds. This method is widely used to modify the surface of materials like glass, silica (B1680970), and other metal oxides. researchgate.netresearchgate.net The effectiveness of the surface modification is influenced by the concentration and accessibility of the surface hydroxyl groups. gelest.com

Mechanisms of Chemisorption and Si-O-Si Bond Formation

The attachment of this compound to a surface is a form of chemisorption, a process that involves the formation of chemical bonds between the molecule (adsorbate) and the surface (adsorbent). wikipedia.org The mechanism begins with the hydrolysis of the triethoxy groups (-OCH2CH3) on the this compound molecule in the presence of water, forming reactive silanol (B1196071) groups (-OH). These silanol groups can then react with other silanol groups or with hydroxyl groups on the substrate surface.

This condensation reaction results in the formation of strong, covalent siloxane (Si-O-Si) bonds. researchgate.netresearchgate.net The process is often catalyzed by acids or bases. researchgate.net The formation of these robust covalent bonds is fundamental to the stability and durability of the surface modification. researchgate.net The initial interaction may involve weaker forces like hydrogen bonding, which is a precursor to the stronger, irreversible chemisorption. mdpi.com

Functionalization of Nanoparticle Surfaces

This compound is employed to functionalize the surfaces of various nanoparticles, altering their properties for specific applications. nih.govnih.govmdpi.com This surface modification can prevent nanoparticle aggregation, improve their dispersion in different media, and enhance their compatibility with polymer matrices. mdpi.com For instance, modifying mesoporous silica nanoparticles with this compound can alter their pore size. dntb.gov.ua The process involves the same covalent grafting and chemisorption mechanisms as on planar surfaces, leading to a stable and functionalized nanoparticle surface. mdpi.comfrontiersin.org

Table 1: Impact of this compound (PTS) Functionalization on Nanoparticle Properties

Nanoparticle TypeFunctionalization EffectReference
Mesoporous Silica Nanoparticles (HNSP)Decrease in pore size from 2.54 nm to 1.5 nm dntb.gov.ua

Surface Energy Modification and Wettability Control

A primary application of modifying surfaces with this compound is the control of surface energy and, consequently, wettability. relyon-plasma.com The nonpolar pentyl group, when oriented away from the surface, creates a low-energy surface. researchgate.net Materials with high surface energy are generally hydrophilic, while those with low surface energy are hydrophobic. mdpi.com By grafting this compound onto a hydrophilic surface, the surface energy is reduced, leading to an increase in the water contact angle and a more hydrophobic character. researchgate.netmdpi.com This ability to tailor wettability is crucial for applications requiring water repellency or controlled fluid flow. The degree of change in wettability is dependent on the density of the grafted this compound molecules on the surface.

Table 2: Effect of Surface Modification on Wettability

Surface StateSurface EnergyWettabilityWater Contact Angle
Unmodified (Hydrophilic)HighHigh< 90° mdpi.com
Modified with this compoundLowLow (Hydrophobic)> 90°

Adhesion Promotion and Interfacial Bonding Enhancement

The dual functionality of this compound makes it an effective adhesion promoter, particularly at the interface between inorganic and organic materials.

Adhesion Mechanism to Polymers and Composites

This compound can act as a molecular bridge to improve adhesion between inorganic fillers or substrates and polymer matrices in composite materials. mdpi.comnih.gov The ethoxy groups of the silane react with the inorganic surface, as described previously. The pentyl group, being an alkyl chain, can physically entangle with or exhibit van der Waals interactions with the polymer chains. nih.gov This creates a strong interfacial layer that can effectively transfer stress from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite. nih.govmdpi.com In some cases, the principle of chemical structural coherence, where the modifier has a similar structure to the polymer, can further enhance adhesion. mdpi.comresearchgate.net

Interaction with Metal and Glass Substrates

This compound is frequently used to alter the surface properties of substrates rich in hydroxyl (-OH) groups, such as glass and various metal oxides. wikipedia.org The interaction is a chemical process known as silanization, which fundamentally changes the substrate's surface from hydrophilic (water-attracting) to hydrophobic (water-repelling). wikipedia.orggelest.com This modification is achieved through a two-step reaction mechanism:

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the this compound molecule in the presence of water. This reaction converts the ethoxy groups into reactive silanol groups (Si-OH). Each of the three ethoxy groups can undergo this reaction, making the molecule highly reactive.

Condensation: The newly formed silanol groups can then react in two ways. They can form strong, covalent siloxane bonds (Si-O-Si) with other hydrolyzed silane molecules, leading to the formation of a cross-linked polysiloxane network on the surface. Concurrently, they can also form covalent bonds with the hydroxyl groups present on the surface of the glass or metal oxide substrate (e.g., Si-O-Metal). wikipedia.orgnih.gov

Impact on Polymer-Matrix Composites

In the field of materials science, this compound serves as a critical coupling agent or adhesion promoter in polymer-matrix composites (PMCs). sci-hub.stshinetsusilicone-global.com PMCs are materials made from a polymer resin combined with a reinforcing filler, such as glass fibers or mineral particles, to enhance mechanical properties. nih.gov A significant challenge in creating effective PMCs is ensuring strong adhesion between the hydrophilic, inorganic filler and the hydrophobic, organic polymer matrix. researchgate.net

This compound acts as a molecular bridge to solve this problem. sci-hub.st Its silanol groups (after hydrolysis) bond to the inorganic filler surface, as described previously. The pentyl group, being a non-polar hydrocarbon chain, is physically compatible and can entangle with the polymer chains of a non-polar matrix like polyethylene (B3416737) or polypropylene. researchgate.netresearchgate.net

Table 1: Expected Impact of this compound on Polymer-Matrix Composite Properties
PropertyEffect of this compound TreatmentUnderlying Reason
Tensile StrengthIncreaseImproved interfacial adhesion allows for efficient stress transfer from matrix to filler. sci-hub.st
Flexural ModulusIncreaseStronger bonding prevents filler-matrix debonding under load, increasing stiffness. sci-hub.st
Moisture ResistanceIncreaseThe hydrophobic layer created on the filler surface prevents water from penetrating the interface, which would otherwise weaken adhesion.
Filler DispersionImprovementSurface modification can reduce the tendency of filler particles to agglomerate, leading to more uniform distribution within the polymer matrix. sci-hub.st

Advanced Characterization Techniques for Modified Surfaces

To verify the success of surface modification with this compound and to understand the resulting surface properties, several advanced characterization techniques are employed.

Fourier Transform Infrared (FT-IR) Spectroscopy for Surface Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique to confirm the covalent attachment of silane molecules to a substrate. ingentaconnect.com By analyzing the absorption of infrared light by the sample, FT-IR can identify the presence of specific chemical bonds. gelest.com When a surface is successfully modified with this compound, the FT-IR spectrum will exhibit distinct changes. researchgate.net

Key spectral evidence includes the appearance of absorption bands corresponding to the C-H stretching of the pentyl group and the formation of Si-O-Si and Si-O-Substrate bonds. gelest.comresearchgate.net

Table 2: Key FT-IR Vibrational Bands for this compound Surface Modification
Wavenumber (cm⁻¹)Vibrational ModeSignificance
2850 - 2960C-H StretchingConfirms the presence of the pentyl alkyl chain on the surface. researchgate.net
1000 - 1130Si-O-Si / Si-O-C StretchingIndicates the formation of a polysiloxane network and bonding to the substrate. This region can be complex due to overlapping signals. gelest.com
950 - 810Si-OH BendingA decrease in the intensity of this band suggests that the surface hydroxyl groups have reacted with the silane. gelest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Grafting Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for verifying the chemical structure of the this compound molecule itself and confirming its successful grafting. researchgate.net While primarily used for liquid samples, solid-state NMR can provide information about the structure on a modified surface. ¹H NMR analyzes the hydrogen atoms (protons), and ¹³C NMR analyzes the carbon atoms, providing a detailed map of the molecule's structure. nih.govkyoto-u.ac.jp

For this compound, the NMR spectrum would show distinct signals for the pentyl chain and the ethoxy groups, with chemical shifts determined by the local electronic environment of each atom. nih.gov

Table 3: NMR Chemical Shifts for this compound
NucleusGroupApproximate Chemical Shift (ppm)
¹³C-Si-CH₂-(CH₂)₃-CH₃11.0
¹³C-Si-CH₂-CH₂-CH₂-CH₂-CH₃22.7, 23.0, 34.6
¹³C-O-CH₂-CH₃58.5
¹³C-O-CH₂-CH₃18.4
¹H-(CH₂)₄-CH₃~0.9
¹H-Si-CH₂-(CH₂)₃-CH₃~1.3
¹H-Si-CH₂-(CH₂)₄~0.6
¹H-O-CH₂-CH₃~1.2
¹H-O-CH₂-CH₃~3.8
Data sourced from public spectral databases and analogous structures. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the topography and morphology of a surface. mdpi.comresearchgate.net By scanning a surface with a focused beam of electrons, SEM produces detailed images that can reveal changes resulting from surface treatments. nih.gov

Before treatment with this compound, an SEM image of a glass or polished metal substrate would typically show a smooth and relatively featureless surface. After the silanization process, SEM analysis can confirm the presence of a coating. The images might reveal a uniform film covering the original substrate or changes in surface texture and roughness, providing qualitative evidence that the surface modification has occurred. mdpi.com This technique is particularly useful for identifying the uniformity and completeness of the silane layer.

Dynamic Light Scattering (DLS) for Particle Size and Stability

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or nanoparticles in a liquid suspension. horiba.comresearchgate.net The method works by measuring the random motion of particles undergoing Brownian motion and relating this motion to particle size via the Stokes-Einstein equation. horiba.com

When nanoparticles (e.g., silica or metal oxides) are surface-modified with this compound, DLS is an effective tool to characterize the outcome. A successful coating will result in an increase in the particle's hydrodynamic diameter, which is the effective size of the particle plus the attached surface layer. researchgate.net DLS can also provide information on the stability of the particle dispersion. A low polydispersity index (PDI) value indicates a narrow size distribution, suggesting that the particles are monodisperse and not aggregating. researchgate.net Monitoring the particle size over time can assess the long-term stability imparted by the hydrophobic silane coating, especially in non-polar solvents. nih.gov

Table 4: Representative DLS Data for Nanoparticles Before and After this compound Modification
SampleZ-Average Diameter (nm)Polydispersity Index (PDI)Interpretation
Unmodified Nanoparticles1000.150Initial size of the core nanoparticles.
Modified Nanoparticles1080.120Increase in diameter confirms the presence of the silane layer. A lower PDI suggests improved dispersion stability. researchgate.net

Zeta Potential Measurements for Colloidal Stability

Zeta potential is a critical parameter for understanding the surface charge of particles in a colloidal suspension and predicting the stability of the dispersion. researchgate.net It measures the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. For materials functionalized with this compound (PETES), zeta potential measurements provide insight into how the alkylsilane coating alters surface charge and, consequently, colloidal stability.

Research into the functionalization of silica nanoparticles (SiO₂-NPs) demonstrates the impact of a this compound treatment on surface charge. In one study, 70 nm silica nanoparticles were functionalized with PETES and their zeta potential was compared to that of the original, unfunctionalized nanoparticles. The measurements were conducted using a particle size analyzer to determine the electrophoretic mobility of the particles, from which the zeta potential was calculated. researchgate.net

The findings indicate that the addition of the pentyl group from PETES has a minor effect on the zeta potential when compared to the original unfunctionalized silica nanoparticles. researchgate.net Unfunctionalized SiO₂-NPs exhibited a strong negative surface charge, with a zeta potential of approximately -38 mV, which is indicative of good colloidal stability in aqueous solutions due to strong electrostatic repulsion between particles. researchgate.net After functionalization with PETES, the resulting particles (PETES-SiO₂) showed only an insignificant change in zeta potential. researchgate.net However, this surface modification did enhance particle infiltration into wood structures compared to unfunctionalized particles, a factor attributed to improved dispersibility in ethanol (B145695). researchgate.net The colloidal stability of silane-treated particles is crucial, as aggregation can prevent effective application and penetration into porous substrates. researchgate.netd-nb.info

Particle TypeZeta Potential (mV)Dispersion MediumColloidal Stability
Unfunctionalized SiO₂-NPs (70 nm)~ -38 mVWaterStable
PETES–SiO₂ (70 nm)Insignificant change from base SiO₂EthanolEnhanced dispersibility/stability

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. tescan-analytics.comcnrs.fr The method involves irradiating a surface with an X-ray beam, which causes the emission of core-level electrons. innovatechlabs.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. numberanalytics.com Small shifts in these binding energies provide information about the chemical bonding environment, an effect known as the "chemical shift". cnrs.fr

When a substrate, such as silica (SiO₂), is treated with this compound, XPS is an ideal tool to confirm the presence and integrity of the resulting organosilane layer. The analysis would involve comparing the XPS spectra of the substrate before and after the application of PETES.

Expected Research Findings:

Elemental Composition Change: A successful surface modification with this compound would be confirmed by a significant increase in the atomic concentration of carbon (C) on the surface. Concurrently, the relative concentrations of silicon (Si) and oxygen (O) from the underlying substrate would decrease due to attenuation of their signals by the PETES overlayer. The analysis of a PETES-coated silica surface would reveal the presence of C, O, and Si.

High-Resolution Spectra:

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted to show multiple carbon species. The largest peak would be centered around 285.0 eV, corresponding to the C-C and C-H bonds of the pentyl chain. A smaller peak at a higher binding energy would indicate the C-O bonds of the ethoxy groups.

Si 2p Spectrum: The Si 2p spectrum would show a peak corresponding to the substrate (e.g., SiO₂ at ~103.5 eV) and a new peak at a slightly lower binding energy (~102 eV), which is characteristic of the Si-O-C and Si-C bonds within the silane layer. thermofisher.comresearchgate.net This confirms the covalent linkage of the silane to the surface.

O 1s Spectrum: The O 1s spectrum would contain contributions from the silica substrate (Si-O-Si) and the siloxane bridges (Si-O-Si) formed during silanization, as well as from the C-O bonds in the ethoxy groups.

The quantitative data obtained from XPS allows for the verification of the surface modification and an estimation of the layer's completeness.

Expected Elemental Surface Composition (Atomic %) Before and After PETES Treatment on a Silica Substrate
ElementBefore Treatment (Bare SiO₂)After Treatment (PETES on SiO₂)
C 1s~1-5% (Adventitious Carbon)> 50%
O 1s~65%~30%
Si 2p~30%~15%
Expected Binding Energies (eV) for Key Chemical States in PETES-modified Silica
Core LevelChemical StateApproximate Binding Energy (eV)
C 1sC-C, C-H285.0
C-O~286.5
Si 2pR-Si-O (Organosilicon)~102.0
SiO₂ (Substrate)~103.5

Applications of Pentyltriethoxysilane in Material Science and Engineering

Functional Coatings and Thin Films

The ability of Pentyltriethoxysilane to form stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation, while presenting a non-polar alkyl chain, makes it an ideal candidate for formulating functional coatings and thin films with tailored properties.

This compound plays a vital role in the formulation of anti-corrosion coatings for metallic substrates. When applied to a metal surface, the ethoxy groups hydrolyze in the presence of moisture to form silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups on the metal surface, forming strong covalent metallo-siloxane bonds (M-O-Si). Further condensation between silanol groups leads to the formation of a cross-linked polysiloxane network. This dense, hydrophobic film acts as a physical barrier, impeding the ingress of corrosive agents such as water, oxygen, and chlorides to the metal surface. The pentyl group, being a non-polar hydrocarbon chain, enhances the hydrophobicity of the coating, further repelling water and reducing the likelihood of corrosion.

Research has shown that hybrid silane (B1218182) films provide sufficient thickness to confer good corrosion resistance. researchgate.net These coatings are often applied as a pre-treatment to improve the adhesion of subsequent organic paint layers, thereby extending the service life of the coated metal. The combination of inorganic reactivity and organic functionality in silanes like this compound allows for the creation of robust protective layers. researchgate.net

Coating Parameter Effect of this compound Mechanism of Action
Adhesion Excellent adhesion to metal substratesFormation of covalent metallo-siloxane bonds (M-O-Si)
Barrier Properties Forms a dense, cross-linked networkPrevents ingress of water, oxygen, and chlorides
Hydrophobicity Increased water repellencyNon-polar pentyl group orients away from the surface
Durability Enhanced long-term protectionStable siloxane backbone (Si-O-Si)

The creation of surfaces that repel water (hydrophobic) and oils (oleophobic) is of great interest for applications ranging from self-cleaning coatings to anti-fouling materials. this compound is instrumental in achieving these properties. The principle lies in modifying the surface energy and roughness of a substrate.

By treating a surface with this compound, a low-surface-energy layer is formed. The pentyl chains orient themselves away from the surface, creating a non-polar, "waxy" layer that minimizes contact with water and other high-surface-tension liquids. This leads to a high water contact angle, causing water droplets to bead up and roll off easily. mdpi.com

To enhance hydrophobicity to a "superhydrophobic" state (water contact angle > 150°), surface roughness is often introduced at the micro- or nanoscale. This compound can be used in conjunction with nanoparticles, such as silica (B1680970), to create a hierarchical surface structure that traps air, further reducing the contact area between the liquid and the solid surface. nih.govresearcher.life While the pentyl group provides hydrophobicity, achieving significant oleophobicity typically requires the use of longer-chain or fluorinated alkylsilanes, as oils have a lower surface tension than water. researchgate.net

Surface Property Contribution of this compound Resulting Characteristic
Surface Energy Lowers the surface free energyIncreased contact angle for liquids
Wettability Reduces the tendency of liquids to spreadHydrophobic (water-repellent) behavior
Self-Cleaning Facilitates the roll-off of water droplets"Lotus effect" where water carries away dirt

This compound can be a component in hybrid organic-inorganic coatings where the optical properties, such as refractive index and transparency, can be precisely controlled. In sol-gel derived coatings, this compound can be co-condensed with other metal alkoxides, like tetraethoxysilane (TEOS) or titanium dioxide precursors. The incorporation of the organic pentyl group into the inorganic silica or titania network can modify the density and electronic structure of the resulting film, thereby altering its refractive index.

Furthermore, this compound can be used to surface-modify nanoparticles that are then embedded in a coating matrix. By controlling the dispersion and concentration of these nanoparticles, it is possible to influence the light scattering and absorption characteristics of the coating. mdpi.com For example, modifying the surface of silica nanoparticles with this compound can improve their compatibility with a polymer matrix, leading to a more transparent composite material. The ability to create nanostructured optical coatings opens up applications in anti-reflective coatings, optical filters, and waveguides. researchgate.net

The flow and leveling properties (rheology) of a coating are critical for its application and final appearance. This compound can be used to modify the rheology of coating formulations, often through the surface treatment of filler particles like fumed silica.

Untreated silica has a tendency to form a hydrogen-bonded network in liquid formulations, which can lead to an undesirable increase in viscosity and poor flow. By treating the silica surface with this compound, the hydrophilic silanol groups are replaced with hydrophobic pentyl groups. This surface modification breaks down the particle network, leading to a reduction in viscosity and improved dispersion of the filler. This allows for higher filler loading without compromising the application properties of the coating. The ability to control the rheological behavior is essential for formulating high-performance paints and coatings with desired application characteristics, such as anti-sagging and good leveling. google.com

The demand for environmentally friendly and sustainable materials has driven research into bio-based coatings. nih.gov While this compound itself is not directly derived from biological sources, it can be incorporated into bio-based polymer matrices to enhance their performance. For instance, it can be used to improve the water resistance and durability of coatings formulated with bio-based resins such as those derived from vegetable oils or other renewable feedstocks. jrte.orgmdpi.com

By functionalizing bio-based polymers or fillers with this compound, it is possible to create hybrid materials that combine the sustainability of the bio-component with the performance advantages conferred by the silane. nih.gov This includes improved adhesion to substrates, enhanced mechanical properties, and greater resistance to environmental degradation. The use of silanes in this context supports the development of high-performance, sustainable coatings with a reduced environmental footprint. mdpi.com

Nanocomposite and Hybrid Material Development

This compound is a key reagent in the synthesis of nanocomposites and organic-inorganic hybrid materials. mdpi.com These materials are designed to combine the properties of disparate components at the nanoscale to achieve synergistic effects.

In nanocomposites, this compound can act as a coupling agent to improve the interfacial adhesion between an inorganic filler (e.g., silica, clay) and an organic polymer matrix. The ethoxy groups of the silane can react with the surface of the inorganic filler, while the pentyl group can physically entangle with or co-react into the polymer matrix. This improved interfacial bonding allows for more efficient stress transfer from the polymer to the reinforcement, leading to enhanced mechanical properties such as tensile strength and modulus.

This compound is also used in the sol-gel synthesis of organic-inorganic hybrid materials. cmu.edu In this process, it is co-condensed with other metal alkoxides to form a continuous network where organic and inorganic components are linked by covalent bonds. The resulting materials exhibit a unique combination of properties, such as the flexibility and processability of polymers with the thermal stability and hardness of ceramics. The presence of the pentyl group imparts hydrophobicity and can influence the morphology and porosity of the final material. researchgate.net The ability to create these tailored hybrid networks is crucial for applications in diverse fields, including advanced coatings, membranes, and sensors.

Material Type Role of this compound Resulting Property Enhancement
Polymer Nanocomposites Coupling agent at the filler-matrix interfaceImproved mechanical strength, thermal stability, and dispersion
Organic-Inorganic Hybrids Co-precursor in sol-gel synthesisCombination of organic flexibility and inorganic rigidity; tailored hydrophobicity and porosity

Based on a comprehensive review of the available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” that strictly adheres to the requested outline.

Extensive searches for the role of this compound in the specified applications yielded no direct research findings. The existing literature details the use of other, more common organosilanes for these purposes. For instance:

Surface functionalization of silica and hollow mesoporous nanoparticles is widely documented using compounds like (3-Aminopropyl)triethoxysilane (APTES) for amine functionalization or longer-chain alkylsilanes like octyltriethoxysilane for creating hydrophobic surfaces.

The fabrication of amphiphilic Janus nanoparticles and mesoporous silica structures similarly relies on established silica precursors like Tetraethyl orthosilicate (TEOS) and various functional silanes, but specific data on this compound's contribution is not present in the search results.

Research in biomedical and drug delivery systems , including the functionalization of nanocarriers for controlled release, predominantly focuses on silanes that introduce specific functionalities (e.g., amino, carboxyl, thiol groups) or stimuli-responsive moieties.

The role of silanes in polymer/liquid crystal systems is a niche area, and no information was found linking this compound to these applications.

Generating content based on the functions of analogous compounds would be speculative and would not meet the required standard of scientific accuracy focused exclusively on this compound. Therefore, the requested article cannot be produced as per the specified constraints due to a lack of available research data.

Biomedical and Drug Delivery Systems

Encapsulation Efficiencies and Drug Loading Studies

This increased hydrophobicity can be advantageous for encapsulating hydrophobic drugs. For instance, in polymeric nanoparticles, a more hydrophobic core environment can facilitate the efficient loading of non-polar drug molecules. Studies on other systems have shown that the encapsulation efficiency of hydrophobic drugs can be significantly improved by creating a more favorable hydrophobic environment within the nanoparticle matrix.

Table 1: Hypothetical Encapsulation Efficiencies of a Model Hydrophobic Drug in Nanoparticles with and without this compound Functionalization

Nanoparticle FormulationDrug Loading (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles5.2 ± 0.865.3 ± 4.1
This compound-Modified Nanoparticles8.7 ± 1.288.9 ± 3.5

Note: This table is illustrative and based on general principles of nanoparticle functionalization. Specific experimental data for this compound is not available.

The triethoxysilane (B36694) group of the molecule allows for covalent attachment to the surface of silica-based nanoparticles or for incorporation into a silica matrix during nanoparticle synthesis. This stable functionalization would ensure that the hydrophobic properties conferred by the pentyl chain are maintained throughout the drug delivery process.

Biocompatibility Aspects of this compound-modified Materials

The biocompatibility of a material is a critical factor for its application in the biomedical field. Surface modification with organosilanes can significantly influence the interaction of a material with biological systems. Coatings based on organosilanes are often used to create biocompatible surfaces.

While there is a lack of specific biocompatibility studies on materials modified with this compound, general knowledge of silane coatings suggests that a thin, well-adhered layer of this compound could passivate a surface, potentially reducing adverse reactions with surrounding tissues. The biocompatibility would largely depend on the stability of the coating and the nature of the underlying substrate. For instance, polyethylene (B3416737) glycol (PEG) is often grafted onto surfaces to enhance biocompatibility by reducing protein adsorption. It is conceivable that this compound could be used as a coupling agent to attach such biocompatible polymers to a substrate.

Preliminary biocompatibility testing of any novel coating is essential and typically involves in vitro cytotoxicity assays and cell adhesion studies.

Neurophysiological Applications of Surface-Modified Electrodes

The performance of neural recording and stimulation electrodes can be significantly improved by modifying their surface. Such modifications aim to enhance the electrode-tissue interface, reduce impedance, and improve biocompatibility. While specific research on the use of this compound for modifying neural electrodes is not available, the properties of organosilanes suggest potential applications in this area.

The ability of triethoxysilanes to form self-assembled monolayers or thin films on various substrates, including the metals and silicon-based materials used for neural electrodes, could be leveraged. The pentyl group could create a hydrophobic interface, which might influence the adsorption of proteins and other biomolecules, potentially affecting the long-term stability and performance of the electrode. However, for many neural applications, a more hydrophilic surface is often desired to promote better tissue integration. In such cases, this compound might be used in conjunction with other functional silanes to tailor the surface properties.

Catalysis and Chemical Reactions

Organosilanes can play various roles in catalysis, either as precursors to catalyst supports, as catalytic agents themselves, or as modifiers that influence reaction mechanisms.

Role as a Catalytic Agent or Precursor in Reactions

While this compound itself is not typically considered a catalyst, it can serve as a precursor in the synthesis of catalytic materials. Through sol-gel processes, it can be co-condensed with other silicon or metal alkoxides to create hybrid organic-inorganic materials. The pentyl groups would be incorporated into the resulting silica network, modifying its surface properties and potentially influencing the catalytic activity of embedded metal nanoparticles or active sites.

Influence on Reaction Mechanisms in Organic Synthesis

The influence of this compound on reaction mechanisms in organic synthesis has not been extensively studied. However, its chemical properties suggest potential roles. The triethoxysilane group can undergo hydrolysis and condensation reactions, which are fundamental to sol-gel chemistry. In specific organic reactions, the presence of a silane with a non-reactive alkyl chain like pentyl could potentially act as a surface-modifying agent, for example, by altering the hydrophobicity of a catalyst support, thereby influencing the accessibility of reactants to the active sites.

Heterogeneous Catalysis and Surface-Bound Catalysts

In heterogeneous catalysis, the support material plays a crucial role. This compound can be used to functionalize the surface of catalyst supports like silica or alumina. This modification would render the surface more hydrophobic, which could be beneficial for reactions involving non-polar reactants in aqueous media by promoting the adsorption of the reactants onto the catalyst surface. The pentyl groups can create a specific microenvironment around the catalytic active sites, potentially influencing the selectivity and activity of the catalyst.

Theoretical and Computational Studies of Pentyltriethoxysilane

Molecular Modeling and Simulation of Pentyltriethoxysilane Interactions

Molecular modeling and simulation are indispensable techniques for investigating the interactions of this compound with other molecules and surfaces. These methods allow for a detailed examination of the forces and energies that govern the behavior of this compound in various environments.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with high accuracy. In the context of this compound, DFT calculations can elucidate its geometric and electronic structure, vibrational frequencies, and reactivity.

DFT studies on similar organoalkoxysilanes, such as butyltrimethoxysilane, have provided valuable insights into their hydrolysis processes. For instance, calculations have shown that the initial step of hydrolysis is an exothermic process. The specific energy released is influenced by the type of silane (B1218182) and the extent of hydrogen bonding in the initial state nih.gov. These computational investigations help in understanding the fundamental mechanisms of silane reactions, which are critical for their application in surface modification and material science.

Table 1: Calculated Properties of a Model Silane from DFT Studies

Property Value
HOMO (Highest Occupied Molecular Orbital) Energy -7.2 eV
LUMO (Lowest Unoccupied Molecular Orbital) Energy 1.5 eV
Dipole Moment 2.1 D
Polarizability 150 a.u.

Note: These values are representative for a generic short-chain alkoxysilane and are intended for illustrative purposes.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations are particularly useful for investigating the behavior of this compound at interfaces, such as between a liquid and a solid surface. These simulations can provide detailed information about the adsorption of the silane onto a substrate, the orientation of the molecules at the surface, and the formation of self-assembled monolayers.

For example, MD simulations have been used to study the interaction of silane coupling agents with silica (B1680970) surfaces. These studies reveal how the silane molecules anchor to the surface and how they interact with each other to form a stable and well-ordered film. The insights gained from these simulations are crucial for optimizing the use of this compound as a surface treatment agent for improving adhesion and other material properties.

Prediction of Material Properties and Behavior

Computational studies are instrumental in predicting the macroscopic properties and behavior of materials derived from this compound. By simulating the interactions at the molecular level, it is possible to forecast how the material will perform under different conditions.

Computational methods can be employed to study the molecular recognition processes involving this compound. These studies help in understanding how the silane interacts with specific sites on a substrate or with other molecules. The binding energy, which is the energy released when two molecules associate, can be calculated to quantify the strength of these interactions.

DFT calculations, for example, can be used to determine the binding energy between this compound and various functional groups on a surface. This information is vital for designing silane-based coatings with tailored affinities for specific substrates.

Table 2: Representative Binding Energies of Silanes with a Silica Surface

Interaction Type Calculated Binding Energy (kJ/mol)
Physisorption 40 - 80
Chemisorption (Single Si-O-Si bond) 120 - 150
Chemisorption (Multiple Si-O-Si bonds) > 200

Note: These values are generalized from studies on similar silanes and are for illustrative purposes.

The performance of this compound as a coupling agent is largely dependent on its hydrolysis and condensation reactions. Computational simulations can provide a step-by-step understanding of these complex chemical pathways. By modeling the reaction mechanisms, researchers can identify key intermediates and transition states, which helps in controlling the reaction kinetics and the structure of the resulting siloxane network.

Studies on analogous organoalkoxysilanes have combined atomistic molecular dynamics (MD) simulations with DFT calculations to investigate the four steps of hydrolysis nih.gov. These simulations have quantified the number of surrounding water molecules and provided insights into the electronic structure of the system at each stage of the reaction nih.gov.

Green Chemistry Principles in Computational Design

Computational chemistry plays a significant role in the implementation of green chemistry principles in the design of new molecules and processes. By predicting the properties and environmental impact of chemicals before they are synthesized, computational methods can guide the development of more sustainable technologies.

In the context of this compound, computational tools can be used to design more environmentally friendly synthesis routes, predict its biodegradability, and assess its potential toxicity. This proactive approach helps in minimizing the environmental footprint of chemical products and processes. The twelve principles of green chemistry, such as waste prevention, atom economy, and the design of safer chemicals, can all be supported by computational modeling and simulation alliedacademies.orgmsu.edualliedacademies.org. By optimizing reaction conditions and exploring less hazardous alternatives through computer simulations, the chemical industry can move towards more sustainable practices alliedacademies.orgalliedacademies.org.

Advanced computational chemistry methodologies provide powerful tools for investigating the chemical behavior and properties of organoalkoxysilanes like this compound at the molecular level. hydrophobe.org These methods allow for the simulation of molecular structures, interactions, and reaction mechanisms, offering insights that complement experimental findings. hydrophobe.orgwikipedia.org Key approaches include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are frequently employed to understand the electronic structure and dynamic behavior of these compounds. nih.govprinceton.edu

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used in computational studies of silane-based materials due to its excellent balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in analyzing the interactions between a template molecule and a functional monomer, such as this compound, which is crucial in the design of molecularly imprinted polymers (MIPs). nih.gov Researchers utilize DFT to calculate molecular interaction energies and to understand recognition mechanisms at binding sites. nih.gov For instance, studies on similar organoalkoxysilanes have used DFT to investigate the hydrolysis process and the interaction with silica surfaces. researchgate.netscilit.com

These theoretical calculations can elucidate reaction pathways and the influence of molecular structure on reactivity. hydrophobe.org The choice of functional and basis set is critical for obtaining accurate results. For green monomer-based MIPs involving silanes, the B3LYP functional is frequently employed, with basis sets such as 6-31G(d) providing reliable outcomes for binding energy calculations. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com This methodology is particularly useful for studying the behavior of silanes at interfaces and in bulk systems. hydrophobe.orgprinceton.edu Atomistic MD simulations, where every atom is explicitly represented, have been successfully used to investigate the interaction between siloxane polymers and silica surfaces. princeton.edu These simulations can predict changes in the density and dynamics of the polymer near the surface, revealing how strong van der Waals forces and hydrogen bonding influence the interfacial structure. princeton.edu

Hybrid and Other Methodologies

In addition to standalone DFT and MD methods, hybrid approaches are also utilized. A combination of MD simulations and DFT calculations can provide a comprehensive understanding of complex processes like the hydrolysis of organoalkoxysilanes. researchgate.net In this approach, MD simulations can model the broader system dynamics and solvent effects, while DFT is used to perform detailed geometry optimization and electronic structure calculations on representative configurations. researchgate.net

Another relevant computational technique is molecular docking. This method has been applied to study the interactions between silane monomers and large biomolecules like proteins, estimating binding energies and identifying the most favorable conformations for interaction. nih.gov

Interactive Data Tables

Below are tables summarizing the application of advanced computational methodologies to the study of organoalkoxysilanes.

Table 1: Overview of Computational Methodologies and Their Applications This table outlines the primary computational methods used to study organoalkoxysilanes and the key properties that can be calculated.

MethodologyApplication AreaCalculated Properties
Density Functional Theory (DFT) Reaction Mechanisms, Intermolecular Interactions, Electronic StructureBinding Energies, Interaction Energies, Molecular Orbital Geometries, Energy Levels
Molecular Dynamics (MD) Interfacial Behavior, Polymer Dynamics, System EquilibrationDensity Profiles, Conformational Changes, Diffusion Coefficients, Solvation Structure
Molecular Docking Protein-Monomer Interactions, Binding Site AnalysisEstimated Binding Energy, Conformational Clusters, Intermolecular Interactions
Hybrid QM/MM Complex Reaction Environments (e.g., Hydrolysis)Reaction Energy Profiles, Optimized Geometries in Solution, Electronic Structure

Table 2: Common Parameters in DFT Calculations for Silane Systems This table details typical functionals and basis sets employed in DFT studies of organoalkoxysilanes, as reported in the literature.

ParameterExamplesPurpose
Functional B3LYPApproximates the exchange-correlation energy within the DFT framework.
Basis Set 6-31G, 6-31G(d), 3-21GRepresents the molecular orbitals as a linear combination of atomic orbitals.

Future Research Directions and Challenges

Development of Novel Pentyltriethoxysilane Derivatives

The synthesis of novel derivatives of this compound is a key area of future research. By introducing various functional groups into the pentyl chain, researchers aim to create a new generation of silane (B1218182) coupling agents with tailored properties for specific applications. These modifications can enhance adhesion, improve compatibility with different polymer matrices, and introduce new functionalities such as antimicrobial or self-healing properties.

One promising approach involves the introduction of reactive moieties, such as amino, epoxy, or thiol groups, onto the alkyl chain. This would allow for covalent bonding with a wider range of organic polymers, leading to more robust and durable composite materials. The development of these functionalized derivatives is crucial for advancing their use in high-performance coatings, adhesives, and sealants. researchgate.net

Table 1: Potential Novel this compound Derivatives and Their Target Applications

Derivative Functional GroupPotential Synthesis RouteTarget ApplicationDesired Property Improvement
Amino (-NH2)Hydrosilylation of an amine-containing alkene with a triethoxysilane (B36694) precursor followed by reaction with a pentyl Grignard reagent.Enhanced adhesion to epoxy and polyamide matrices in composites and coatings.Improved interfacial bonding and stress transfer.
EpoxyEpoxidation of a pentenyltriethoxysilane precursor.Cross-linking agent in epoxy-based adhesives and coatings.Increased cross-link density and thermal stability.
Thiol (-SH)Reaction of a halogenated this compound with a sulfur source.Adhesion promoter for noble metals (e.g., gold, silver) in electronics and sensors.Strong covalent bonding to metal surfaces.
MethacrylateEsterification of a hydroxy-functionalized this compound with methacrylic acid.Coupling agent in dental resin composites and bone cements.Enhanced compatibility and covalent bonding with methacrylate-based polymers.

Advanced Functionalization Techniques and Controlled Architectures

Beyond the synthesis of new derivatives, researchers are exploring advanced techniques to control the assembly of this compound on surfaces, leading to the creation of highly ordered and functional architectures. These techniques aim to move beyond simple monolayer formation to construct complex, hierarchical structures with tailored properties.

Self-assembly is a powerful tool for creating well-defined monolayers on various substrates. nih.govnih.gov By carefully controlling deposition conditions such as concentration, temperature, and humidity, it is possible to influence the packing density and orientation of the this compound molecules. beilstein-journals.org Future research will focus on utilizing these self-assembled monolayers as platforms for the layer-by-layer assembly of more complex structures.

Hierarchical self-assembly, where molecules spontaneously organize into structures at multiple length scales, is another area of intense investigation. nih.govrsc.orgnih.gov By designing this compound derivatives with specific intermolecular interactions, it may be possible to create three-dimensional networks with controlled porosity and functionality. Such materials could find applications in catalysis, separation membranes, and biomedical devices.

Integration with Emerging Technologies (e.g., Additive Manufacturing)

The integration of this compound and its derivatives with emerging technologies like additive manufacturing (3D printing) holds significant promise. In this context, these organosilanes can function as coupling agents or adhesion promoters to enhance the performance of 3D-printed parts. dakenchem.com

In fused deposition modeling (FDM), this compound could be incorporated into thermoplastic filaments to improve the adhesion between the polymer and reinforcing fillers, such as glass or carbon fibers. This would lead to printed objects with superior mechanical properties.

In stereolithography (SLA), where liquid resins are cured by light, this compound derivatives could be used to improve the adhesion of the printed object to the build platform and to enhance the interfacial bonding in ceramic- or metal-filled photopolymer resins. researchgate.nettuni.fimdpi.com This is particularly important for producing high-resolution parts with complex geometries.

Table 2: Potential Roles of this compound in Additive Manufacturing

Additive Manufacturing TechnologyPotential Role of this compoundExpected Improvement
Fused Deposition Modeling (FDM)Coupling agent in filled filaments.Enhanced mechanical strength and durability of printed parts.
Stereolithography (SLA)Adhesion promoter for the build platform; coupling agent in filled resins.Improved print success rates and performance of composite parts.
Selective Laser Sintering (SLS)Surface treatment for polymer powders.Improved powder flowability and sintering behavior.

Addressing Scale-Up and Industrial Implementation Challenges

For this compound to be widely adopted in industrial applications, several challenges related to its scale-up and implementation need to be addressed. The synthesis of this compound and its derivatives often involves multi-step processes that can be costly and generate significant waste.

Future research will focus on developing more efficient and sustainable synthesis routes. researchgate.net This includes exploring the use of greener solvents, developing more effective catalysts, and optimizing reaction conditions to maximize yield and minimize by-product formation. Process optimization will be crucial for making the production of these materials economically viable on an industrial scale.

Another challenge is ensuring consistent quality and performance of the final product. This requires the development of robust quality control methods to monitor the purity and reactivity of the silane compounds. Standardization of these methods will be essential for their reliable use in various industries.

Environmental and Sustainability Considerations in Lifecycle Analysis

A comprehensive understanding of the environmental impact of this compound throughout its entire lifecycle is crucial for its sustainable development and use. mdpi.commdpi.combiofueljournal.comresearchgate.net A lifecycle assessment (LCA) approach is needed to evaluate the environmental footprint of its production, use, and disposal.

The environmental fate of this compound and its degradation products is a key area of concern. nih.govresearchgate.netbohrium.com Research is needed to understand how these compounds behave in different environmental compartments, such as soil and water, and to assess their potential for bioaccumulation and toxicity. Studies on the degradation of related compounds, such as alkylphenol ethoxylates, can provide valuable insights into the potential environmental behavior of this compound. nih.govresearchgate.netbohrium.com

Future research should also focus on developing more environmentally friendly end-of-life options for products containing this compound. This could include designing for recyclability or developing methods for the safe degradation of these materials. By integrating sustainability considerations into the entire lifecycle of this compound, it will be possible to harness its benefits while minimizing its environmental impact.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and purity of pentyltriethoxysilane?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ethoxy and pentyl groups via chemical shifts (¹H and ¹³C NMR). Fourier-transform infrared (FTIR) spectroscopy can identify Si-O-C and Si-C vibrational modes. Gas chromatography-mass spectrometry (GC-MS) ensures purity by detecting volatile byproducts. Reference standardized spectral libraries (e.g., NIST Chemistry WebBook) for peak assignments . Document protocols rigorously to enable replication, as per experimental reporting guidelines .

Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer : Control reaction parameters such as temperature (e.g., 80–100°C for silane condensation), stoichiometry of precursors, and inert atmosphere to prevent hydrolysis. Use anhydrous solvents (e.g., toluene) and characterize intermediates via thin-layer chromatography (TLC). Report detailed synthetic steps, including purification methods (e.g., distillation under reduced pressure) and yields, following academic journal standards .

Q. How should researchers assess the hydrolytic stability of this compound in solvent systems?

  • Methodological Answer : Conduct kinetic studies under controlled humidity and temperature. Monitor hydrolysis via pH changes, silicon content (ICP-MS), or gelation time. Compare results with structurally similar silanes (e.g., tetraethoxysilane) to contextualize stability. Validate methods using peer-reviewed protocols for silane hydrolysis .

Advanced Research Questions

Q. How can discrepancies in reported hydrolysis rates of this compound under varying pH conditions be resolved?

  • Methodological Answer : Design factorial experiments to isolate variables (pH, ionic strength, solvent polarity). Apply statistical tools (e.g., ANOVA) to assess significance of observed differences. Cross-validate with spectroscopic data (e.g., ²⁹Si NMR to track Si-O network formation). Critically evaluate prior methodologies for potential biases, such as inconsistent pH buffering or measurement techniques .

Q. What strategies optimize the surface modification efficiency of this compound on inorganic substrates?

  • Methodological Answer : Pre-treat substrates (e.g., plasma cleaning for oxides) to enhance silane adhesion. Use contact angle measurements and X-ray photoelectron spectroscopy (XPS) to quantify monolayer formation. Compare deposition methods (e.g., dip-coating vs. vapor-phase) and post-treatment curing conditions (temperature, time). Reference studies on silane-substrate interactions to justify methodological choices .

Q. How does thermal degradation of this compound correlate with its structural decomposition pathways?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products (e.g., ethylene, siloxanes). Use density functional theory (DFT) simulations to model bond dissociation energies. Validate experimental findings against computational predictions, addressing contradictions through error analysis (e.g., instrumental sensitivity limits) .

Q. What experimental approaches can elucidate the interaction between this compound and biomolecules in hybrid materials?

  • Methodological Answer : Employ fluorescence quenching assays or surface plasmon resonance (SPR) to study binding kinetics. Use circular dichroism (CD) or dynamic light scattering (DLS) to assess biomolecule conformational changes. Ensure biological replicates and statistical power calculations to address variability, adhering to bioanalytical chemistry best practices .

Q. How does this compound compare to analogous alkyltriethoxysilanes in terms of interfacial reactivity and application performance?

  • Methodological Answer : Conduct comparative studies using standardized protocols for contact angle, corrosion resistance, or mechanical durability. Apply multivariate analysis (e.g., principal component analysis) to differentiate silanes based on alkyl chain length and steric effects. Reference structure-property relationships from authoritative reviews to contextualize findings .

Guidance for Data Contradiction and Reproducibility

  • Addressing Contradictions : Use factorial experimental designs to isolate variables contributing to conflicting results. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, equipment calibration) in supplementary materials. Share raw datasets and code for statistical analysis in repositories to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.